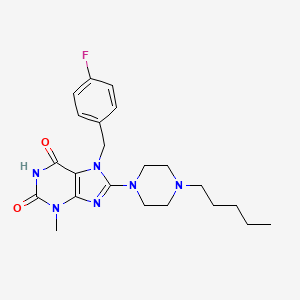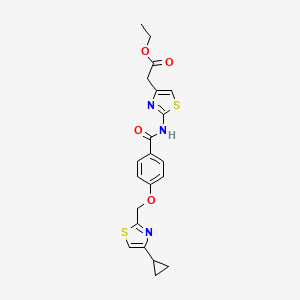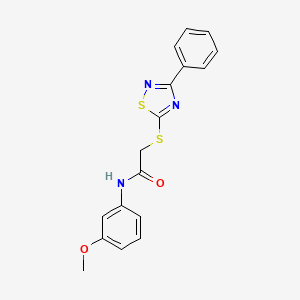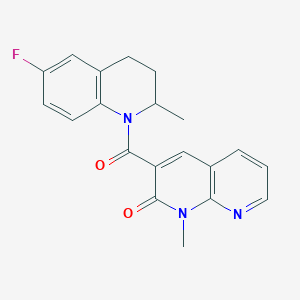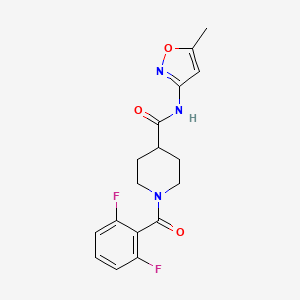
1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is commonly referred to as DFP-10917 and is a piperidine-based analog of the natural product FR901464, which has been shown to possess potent anti-cancer activity.
Applications De Recherche Scientifique
Antimicrobial Activities
- Antimicrobial Agent : Compounds derived from 1-(2,6-difluorobenzoyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide have been evaluated for their antimicrobial activities. These compounds show moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Molecular Structure and Interactions
- Molecular Conformation and Hydrogen Bonds : Studies on closely related compounds reveal insights into their molecular conformations and intermolecular interactions. For example, the 2,6-difluorobenzoyl analogue displays specific molecular conformations with distinct hydrogen bonding patterns (Mahesha et al., 2019).
Cannabinoid Receptor Antagonism
- Cannabinoid Receptor Binding : The compound has been studied for its interaction with the cannabinoid receptor, particularly in the context of designing selective and potent cannabimimetic ligands. These studies are crucial for understanding receptor-ligand interactions and the development of therapeutic agents (Lan et al., 1999).
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activities : Novel derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial species and antifungal activity against fungal strains. Some compounds showed potential antimicrobial activity (Babu et al., 2015).
Glycine Transporter Inhibition
- Glycine Transporter Inhibition : Research into structurally diverse compounds related to this compound has led to the identification of potent inhibitors of the glycine transporter 1 (GlyT1). These compounds have potential therapeutic applications in treating central nervous system disorders (Yamamoto et al., 2016).
Hydrogen Bonding in Proton-Transfer Compounds
- Hydrogen Bonding in Proton-Transfer Compounds : The compound's derivatives have been analyzed for their hydrogen-bonded structures, which are significant for understanding molecular assemblies and interactions in crystallography (Smith & Wermuth, 2010).
Soluble Epoxide Hydrolase Inhibition
- Inhibition of Soluble Epoxide Hydrolase : Derivatives of this compound have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. This discovery is crucial for developing new therapeutic agents (Thalji et al., 2013).
Propriétés
IUPAC Name |
1-(2,6-difluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c1-10-9-14(21-25-10)20-16(23)11-5-7-22(8-6-11)17(24)15-12(18)3-2-4-13(15)19/h2-4,9,11H,5-8H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIIVMQJCTWTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2627922.png)
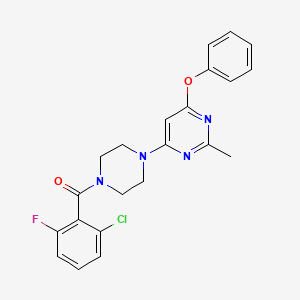
![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)
![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2627929.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)

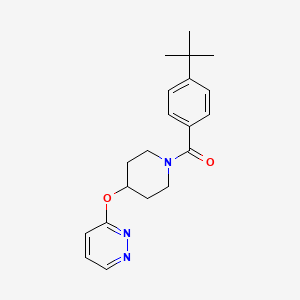
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B2627938.png)
